molecular formula C₂₁H₂₀Cl₂N₂O₅S B017754 (cis-2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate CAS No. 134071-44-6

(cis-2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate

Cat. No. B017754
M. Wt: 483.4 g/mol
InChI Key: WAXNIYHZFWRPGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound typically involves multistep chemical reactions, starting with phenylacetyl bromides or 1-(phenylacetyl)imidazoles. These precursors undergo reactions to form the desired compound, often as a cis/trans mixture. The process involves Friedel-Crafts acylation, glycerol cyclization, bromination, acylation, isomeric separation, imidazole alkylation, hydrolysis, and acylation, resulting in a compound with notable antimycotic properties (Heeres & van Cutsem, 1981) (Xu Zheng, 2007).

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of an imidazole ring, a dioxolane ring, and a tosylate group, contributing to its biological activity. Crystallographic studies have provided detailed insights into the planarity of the imidazole ring and its orientation relative to other structural motifs, which is crucial for its biological function (Fernandes et al., 2007).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including those leading to its synthesis. Its chemical reactivity is influenced by the functional groups present, such as the imidazole ring, which is known for participating in nucleophilic substitution reactions. The compound's antimycotic activity is attributed to its ability to interfere with the synthesis of fungal cell membranes (Chapman & Bauer, 1990).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. These properties are crucial for its formulation into pharmaceutical preparations. Detailed studies on its crystalline structure have provided insights into its stability and reactivity (Kim et al., 1996).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define its role as a versatile intermediate in organic synthesis. Its interaction with different chemical entities underlies its efficacy as an antifungal agent. The compound's ability to undergo specific reactions makes it a valuable tool in the synthesis of more complex molecules (Thayanithi et al., 2016).

Scientific Research Applications

Synthesis and Biological Evaluation of Imidazole Derivatives

  • A study detailed the synthesis of imidazole derivatives, evaluating their anti-platelet and vasodilatory activities. Compounds demonstrated potent activities with low toxicity, showing promise in cardiovascular research. The imidazoles inhibited enzymes involved in platelet aggregation, such as cyclooxygenase and phosphodiesterase, indicating their potential application in studying cardiovascular diseases and therapies (Tanaka et al., 1994).

Angiotensin Receptor Antagonists

  • Research on angiotensin AT1 receptor antagonists involved compounds with imidazole groups, exploring their effects on blood pressure and angiotensin receptor interactions. Such studies contribute to understanding the regulation of blood pressure and the development of antihypertensive agents. The findings provide insights into the receptor binding characteristics and pharmacological profiles of these compounds, relevant for cardiovascular research and drug development (Bovy et al., 1993).

Pharmacokinetics and Tissue Distribution

  • Another study investigated the pharmacokinetics, metabolism, and tissue distribution of an imidazole derivative, highlighting its potential as an anti-fibrotic drug. This research is significant for understanding the drug's distribution and metabolism in the body, which is crucial for developing treatments for fibrosis and other diseases (Kim et al., 2008).

properties

IUPAC Name

[(2R,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O5S/c1-15-2-5-18(6-3-15)31(26,27)29-12-17-11-28-21(30-17,13-25-9-8-24-14-25)19-7-4-16(22)10-20(19)23/h2-10,14,17H,11-13H2,1H3/t17-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXNIYHZFWRPGS-UTKZUKDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CO[C@](O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701105119
Record name 1,3-Dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-, 4-(4-methylbenzenesulfonate), (2R,4R)-rel-
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Molecular Weight

483.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate

CAS RN

134071-44-6
Record name 1,3-Dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-, 4-(4-methylbenzenesulfonate), (2R,4R)-rel-
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Record name 2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate
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Record name 1,3-Dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-, 4-(4-methylbenzenesulfonate), (2R,4R)-rel-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2R,4R)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate
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Record name 2-(2,4-DICHLOROPHENYL)-2-(1H-IMIDAZOL-1-YLMETHYL)-1,3-DIOXOLAN-4-YL)METHYL 4-METHYLBENZENESULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(cis-2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate
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(cis-2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate
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(cis-2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate
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(cis-2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate

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